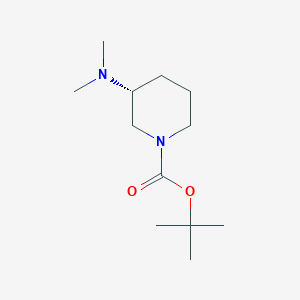

(R)-N-Boc-3-dimethylaminopiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-7-10(9-14)13(4)5/h10H,6-9H2,1-5H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIAGQNFPTWBQZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659963 | |

| Record name | tert-Butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061682-78-7 | |

| Record name | tert-Butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Significance and Chiral Pool Integration

The stereochemical integrity of a molecule is paramount in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The "(R)" designation in (R)-N-Boc-3-dimethylaminopiperidine signifies a specific and fixed spatial orientation at the C3 position of the piperidine (B6355638) ring, which is a key element of its utility.

The synthesis of enantiomerically pure compounds often relies on the "chiral pool," which utilizes readily available, naturally occurring chiral molecules as starting materials. researchgate.netnih.gov Amino acids, for example, are common chiral pool sources. nih.gov For instance, L-glutamic acid has been successfully employed to synthesize enantiomerically pure 3-(N-Boc-amino)piperidine derivatives, showcasing a viable strategy for accessing chiral piperidine scaffolds. researchgate.net This approach allows for the transfer of chirality from a simple, accessible molecule to a more complex target, bypassing the need for often complex and expensive asymmetric synthesis or chiral resolution steps. nih.gov

The (R)-configuration at the 3-position of the piperidine ring is a key structural feature in a number of biologically active compounds. researchgate.net Notably, optically active 3-aminopiperidine derivatives are crucial intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin (B1666894) and linagliptin, which are used in the management of type 2 diabetes. researchgate.netbeilstein-journals.org The specific (R)-enantiomer is often the one that confers the desired therapeutic activity. Therefore, this compound, possessing this critical stereochemistry, is a highly valuable synthon for the development of novel pharmaceuticals.

Foundational Role As a Key Synthetic Intermediate

Enantioselective and Diastereoselective Synthesis

The synthesis of single-enantiomer chiral piperidines is a formidable challenge due to the high energy barrier for dearomatization of their pyridine (B92270) precursors. acs.org However, several powerful strategies have emerged to overcome this, enabling precise control over the stereochemistry of the final product. acs.orgnih.gov

Asymmetric Catalytic Approaches for Piperidine Scaffolds

Asymmetric catalysis has become an indispensable tool for the efficient synthesis of chiral molecules, including piperidine derivatives. nih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, offering a more atom-economical and sustainable approach compared to stoichiometric methods. nih.gov

Catalytic asymmetric hydrogenation of prochiral unsaturated precursors, such as pyridinium (B92312) salts or tetrahydropyridines, represents one of the most direct and efficient methods for accessing chiral piperidines. acs.orgnih.gov This approach typically involves the use of transition metal catalysts, such as iridium or rhodium, in combination with chiral ligands. acs.orgrsc.org

The hydrogenation of N-benzylpyridinium salts has been shown to be a highly effective method for producing a variety of α-aryl and α-heteroaryl piperidines with high enantioselectivity. acs.org For instance, an iridium catalyst containing the MeO-BoQPhos ligand has been successfully employed for the asymmetric hydrogenation of 2-(hetero)arylpyridinium salts, achieving enantiomeric ratios up to 99.3:0.7. acs.org Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture as the hydrogen source provides access to a range of chiral piperidines. dicp.ac.cnresearchgate.net

A notable advancement in this area is the asymmetric reductive transamination of pyridinium salts. dicp.ac.cnresearchgate.net This rhodium-catalyzed process introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring during the transamination of the pyridinium nitrogen. liverpool.ac.ukdicp.ac.cnresearchgate.net This method has proven effective for synthesizing various chiral piperidines, including those with fluorine substituents, and can be scaled up to produce multi-hundred-gram quantities. dicp.ac.cnresearchgate.net

The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. For example, the asymmetric hydrogenation of N-Boc-indoles to chiral indolines has been successfully achieved using a ruthenium complex with the chiral bisphosphine ligand PhTRAP, yielding enantiomeric excesses of up to 95%. dicp.ac.cn In some cases, the diastereoselectivity of the hydrogenation can be controlled to produce specific stereoisomers, such as the cis-2,3-dimethylindolines obtained from the hydrogenation of 2,3-dimethylindoles. dicp.ac.cn

Table 1: Examples of Catalytic Asymmetric Hydrogenation for Chiral Piperidine Synthesis

| Precursor | Catalyst System | Product | Enantioselectivity (er) / Diastereoselectivity (dr) | Reference |

| α-Heteroaryl-N-benzylpyridinium salts | Ir/MeO-BoQPhos | 2-(Hetero)arylpiperidines | Up to 99.3:0.7 er | acs.org |

| N-Benzylpyridinium salts | [RhCp*Cl2]2/KI, HCOOH/NEt3 | Chiral piperidines | High | dicp.ac.cnresearchgate.net |

| 5-Hydroxypicolinate pyridinium salts | Iridium catalyst | cis-Configurated hydroxypiperidine esters | Up to 97% ee, >20:1 dr | rsc.org |

| N-Boc-indoles | Ru/PhTRAP | Chiral indolines | Up to 95% ee | dicp.ac.cn |

| 3,3-Diarylallyl phthalimides | Ir–(S,S)-UbaPHOX | 3,3-Diarylpropyl amines | 98-99% ee | nih.gov |

| N-Boc-imidazoles and oxazoles | Ru/PhTRAP | Chiral imidazolines and oxazolines | Up to 99% ee | elsevierpure.com |

This table is interactive. Click on the headers to sort the data.

Beyond hydrogenation, other metal-catalyzed asymmetric transformations have emerged as powerful tools for constructing chiral piperidine scaffolds. These methods often involve the coupling of readily available starting materials to create complex, highly functionalized piperidine derivatives. acs.org

Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been developed to access polysubstituted piperidines. nih.gov This methodology can involve the reaction of an oxygen-linked alkenyl isocyanate with alkynes, where a cleavable tether allows for the eventual formation of the piperidine ring. nih.gov The initial cycloaddition proceeds with high enantioselectivity, and a subsequent hydrogenation step can afford the final piperidinol scaffold with excellent diastereoselectivity (>19:1). nih.gov

Another significant advancement is the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate. acs.org This process provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding 3-substituted piperidines. This three-step sequence, involving partial reduction of pyridine, rhodium-catalyzed carbometalation, and a final reduction, offers a versatile route to a wide range of enantioenriched 3-piperidines. acs.org

Furthermore, rhodium-catalyzed dehydrogenative borylation of alkenes presents a method for synthesizing vinylboronate esters, including 1,1-disubstituted derivatives that are not accessible through traditional alkyne hydroboration. rsc.org These vinylboronates can serve as valuable intermediates for further functionalization into complex piperidine structures.

Table 2: Examples of Metal-Catalyzed Asymmetric Transformations for Chiral Piperidine Synthesis

| Reaction Type | Catalyst System | Substrates | Product | Stereoselectivity | Reference |

| [2+2+2] Cycloaddition | Rhodium(I) | Alkenylisocyanates and alkynes | Polysubstituted piperidines | High enantioselectivity and >19:1 diastereoselectivity | nih.gov |

| Reductive Heck Reaction | Rhodium | Aryl/heteroaryl/vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate | 3-Substituted tetrahydropyridines | High enantioselectivity | acs.org |

| Dehydrogenative Borylation | trans-[Rh(Cl)(CO)(PPh3)2] | Alkenes and boranes | Vinylboronate esters | N/A | rsc.org |

| Thioamide-directed C-H arylation | Palladium/chiral phosphate | Thioamines and boronic acids | α-Aryl amines | 75-98% ee | acs.org |

This table is interactive. Click on the headers to sort the data.

Chiral Auxiliary-Mediated Synthetic Strategies

Chiral auxiliaries provide a reliable and often predictable method for controlling stereochemistry during the synthesis of chiral piperidines. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantioenriched product.

One notable application of this approach is in the asymmetric synthesis of substituted NH-piperidines. rsc.org An exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction has been developed, which, coupled with an effective protecting group strategy, yields enantiopure piperidines with complete retention of chirality (ee > 95%). rsc.org

Enzymatic and Biocatalytic Pathways to Enantiopure Piperidines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiopure compounds. chemistryviews.orgresearchgate.net Enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions, making them ideal catalysts for the synthesis of complex molecules like chiral piperidines. nih.gov

A variety of enzymatic approaches have been developed for piperidine synthesis. For instance, a one-pot cascade reaction involving a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) can generate substituted piperidines from keto acids or keto aldehydes with high conversion, enantiomeric excess (ee), and diastereomeric excess (de). researchgate.net

Transaminases, in particular, have proven to be highly effective for the synthesis of chiral amines. A novel enzymatic route for the preparation of (R)-1-tert-butyloxycarbonyl-3-aminopiperidine utilizes a transaminase to react N-tert-butoxycarbonyl-3-piperidone with an amino donor, achieving an impressive ee of over 99.77% in a single step without the need for resolution. google.com

Furthermore, a chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines. nih.gov A key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

The immobilization of enzymes, such as Candida antarctica lipase (B570770) B (CALB) on magnetic halloysite (B83129) nanotubes, has also been shown to be an effective strategy for the biocatalytic synthesis of piperidines via multicomponent reactions. rsc.org This method not only provides good yields but also allows for the reuse of the catalyst over multiple cycles. rsc.org

Table 3: Examples of Enzymatic and Biocatalytic Pathways for Chiral Piperidine Synthesis

| Enzyme(s) | Substrate(s) | Product | Key Features | Reference |

| CAR, ω-TA, IRED | Keto acids or keto aldehydes | Substituted piperidines | One-pot cascade, high conversion, ee, and de | researchgate.net |

| Transaminase | N-tert-butoxycarbonyl-3-piperidone, amino donor | (R)-1-tert-butyloxycarbonyl-3-aminopiperidine | Single step, ee > 99.77% | google.com |

| Amine oxidase, Ene imine reductase | N-substituted tetrahydropyridines | 3- and 3,4-substituted piperidines | Chemo-enzymatic dearomatization | nih.gov |

| Immobilized CALB | Benzaldehyde, aniline, acetoacetate (B1235776) ester | Piperidines | Reusable catalyst, good yields | rsc.org |

| Imine reductases (IREDs) | Racemic 2,3-disubstituted piperidine intermediate | Enantioenriched 2,3-disubstituted piperidine | Oxidative kinetic resolution | tapi.com |

This table is interactive. Click on the headers to sort the data.

Resolution Techniques for Racemic Intermediates

Resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. spcmc.ac.inpharmaguideline.com This technique relies on the separation of a mixture of enantiomers by converting them into diastereomers, which have different physical properties and can therefore be separated by methods such as fractional crystallization or chromatography. spcmc.ac.inslideshare.net

A common approach involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. google.com For example, racemic ethyl nipecotate can be resolved using di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com The resulting diastereomeric salts precipitate at different rates, allowing for their separation. The pure enantiomer can then be regenerated by treating the separated diastereomeric salt with a suitable reagent. spcmc.ac.in

In the context of this compound synthesis, a preparation method for (R)-3-Boc-aminopiperidine involves the chiral resolution of N-Cbz-3-piperidinecarboxylic acid with R-phenylethylamine. google.com

Dynamic kinetic resolution (DKR) is a more advanced technique that combines resolution with in situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. A catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine using a chiral ligand has been developed for the highly enantioselective synthesis of 2-substituted piperidines. nih.gov

For large-scale separations, chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) and simulated moving bed (SMB) chromatography are often employed. nih.gov

Table 4: Common Resolving Agents for Racemic Piperidine Intermediates

| Racemic Compound Type | Resolving Agent | Reference |

| Racemic acids | (-)-Brucine, (-)-Strychnine, (-)-Ephedrine, (+)-Cinchonine | spcmc.ac.in |

| Racemic bases | (+)-Camphor-10-sulphonic acid, (+)-Tartaric acid, (-)-Mandelic acid | spcmc.ac.in |

| Racemic ethyl nipecotate | Di-benzoyl-L-tartaric acid, (S)-mandelic acid | google.com |

| N-Cbz-3-piperidinecarboxylic acid | R-phenylethylamine | google.com |

This table is interactive. Click on the headers to sort the data.

Strategic Multistep Synthesis from Precursors

Derivations from Nipecotic Acid Esters

One established pathway to chiral 3-aminopiperidine derivatives commences with (R)-nipecotic acid, a naturally occurring chiral building block. A multi-step sequence transforms the carboxylic acid functionality into the desired amine group.

A typical synthesis begins with the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is accomplished by treating the ethyl ester of (R)-nipecotic acid with di-tert-butyl dicarbonate (B1257347) in the presence of an organic base, yielding (R)-N-Boc-3-piperidine ethyl formate. google.com The ester is then converted to the corresponding primary amide, (R)-N-Boc-3-piperidine carboxamide, through an ammonolysis reaction. google.com

The crucial step in this sequence is the Hofmann rearrangement of the primary amide. This reaction, typically carried out using sodium hypochlorite (B82951) and sodium hydroxide, converts the carboxamide into a primary amine, (R)-N-Boc-3-aminopiperidine, with the loss of one carbon atom. google.comgoogle.com The final step to obtain the target compound would involve the exhaustive methylation of this primary amine, for instance, via Eschweiler-Clarke reaction or using a methylating agent like methyl iodide, to yield this compound. This route leverages the inherent chirality of nipecotic acid to establish the desired stereocenter.

Synthetic Routes from 3-Hydroxypiperidine (B146073) Derivatives

An alternative and widely used strategy employs chiral 3-hydroxypiperidine derivatives as the starting material. The synthesis of the key intermediate, (R)-1-Boc-3-hydroxypiperidine, can be achieved through various methods, including the chemical resolution of racemic 3-hydroxypiperidine or the asymmetric reduction of N-Boc-3-piperidone. chemicalbook.comchemicalbook.com

The synthesis of N-Boc-3-piperidone itself often starts from 3-hydroxypyridine. google.comgoogle.com The pyridine is first benzylated and then reduced to N-benzyl-3-hydroxypiperidine. google.com Subsequent Boc protection and de-benzylation via catalytic hydrogenation yields racemic N-Boc-3-hydroxypiperidine, which is then oxidized (e.g., Swern or Dess-Martin oxidation) to the ketone. chemicalbook.comgoogle.com Asymmetric reduction of this ketone using biocatalysts like ketoreductases is a highly efficient method for producing the enantiopure (S)- or (R)-alcohol. chemicalbook.com

Once the chiral (R)-N-Boc-3-hydroxypiperidine is obtained, the hydroxyl group must be converted to a dimethylamino group. This is typically a two-step process:

Activation of the hydroxyl group : The alcohol is converted into a good leaving group, commonly a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

Nucleophilic substitution : The resulting sulfonate ester undergoes an SN2 reaction with an excess of dimethylamine (B145610). This reaction proceeds with an inversion of stereochemistry, meaning that to obtain the (R)-dimethylamino product, one would need to start with the (S)-N-Boc-3-hydroxypiperidine precursor.

Preparation from N-Boc-3-piperidone and Related Ketones

The most direct route to this compound is the asymmetric reductive amination of N-Boc-3-piperidone. This approach combines the formation of the C-N bond and the creation of the stereocenter in a single conceptual transformation.

The process can be broken down into two main strategies:

Chiral auxiliary-mediated reduction : The ketone reacts with a chiral amine to form a chiral enamine or iminium ion intermediate. Subsequent diastereoselective reduction with a standard reducing agent (e.g., NaBH4 or H2/catalyst) and removal of the auxiliary yields the chiral amine. chemicalbook.com

Asymmetric catalysis : A prochiral enamine, formed from the ketone and dimethylamine, or the ketone itself is reduced using a chiral catalyst and a reducing agent (e.g., H2 or a hydride source). This is a highly efficient method. A prominent example is the use of transaminase enzymes, which can catalyze the amination of N-Boc-3-piperidone to produce enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine with high yield and selectivity. beilstein-journals.orggoogle.com Subsequent N-methylation provides the target molecule.

Direct reductive amination using dimethylamine and a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is a common method for producing the racemic product. nih.gov Achieving enantioselectivity in this direct process requires a chiral catalyst capable of differentiating the enantiotopic faces of the intermediate iminium ion.

| Starting Material | Key Transformation | Reagents | Product | Ref |

| N-Boc-3-piperidone | Asymmetric Enzymatic Amination | Transaminase, Isopropylamine, PLP | (R)-3-amino-1-Boc-piperidine | beilstein-journals.org |

| N-Boc-3-piperidone | Chiral Auxiliary-based Amination | (R)-α-methylbenzylamine, H₂/Catalyst | (R)-N-Boc-3-Aminopiperidine | chemicalbook.com |

Convergent and Divergent Synthetic Pathways

Divergent Synthesis : A divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of structurally related final products. rsc.orgnih.gov For instance, a versatile intermediate like (R)-N-Boc-3-aminopiperidine or (R)-N-Boc-3-hydroxypiperidine can serve as a branching point. The amino or hydroxyl group can be reacted with a wide array of electrophiles or undergo different transformations to generate a library of diverse 3-substituted piperidines. This approach is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.

Process Optimization and Scalability Studies in this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production requires significant optimization to ensure safety, cost-effectiveness, and consistency. For this compound and its precursors, several factors are critical.

When using enzymatic methods, such as transaminase-catalyzed amination of N-Boc-3-piperidone, optimization focuses on maximizing enzyme activity and stability. This includes adjusting pH, temperature, substrate concentration, and cofactor loading. beilstein-journals.org Immobilizing the enzyme on a solid support is a key strategy for large-scale applications, as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, significantly reducing costs. beilstein-journals.org

For chemical routes, such as the reduction of (R)-3-aminopiperidin-2-one, optimization involves the choice of reducing agent and reaction conditions. While powerful reagents like lithium aluminum hydride (LAH) are effective, their use on a large scale presents safety challenges. google.com Process development might explore alternative, safer reducing agents or optimize the conditions for LAH use, such as controlled addition at specific temperatures and precise management of the reaction quench. google.com Solvent choice is also critical, favoring those with lower toxicity, higher recovery rates, and optimal solubility for both reactants and products. Purification methods are another key area for optimization, moving from chromatography, which is often not feasible for large quantities, to crystallization or distillation to isolate the final product with high purity.

Below is a table summarizing key parameters for a scalable synthesis step:

| Reaction Step | Parameter | Optimized Condition | Purpose | Ref |

| Enzymatic Amination | Biocatalyst | Immobilized ω-transaminase | Facilitates catalyst recovery and reuse | beilstein-journals.org |

| Enzymatic Amination | Amine Donor | Isopropylamine | Cost-effective and efficient amine source | beilstein-journals.org |

| Lactam Reduction | Temperature | Controlled addition at 10-45°C | Manages exothermicity of LAH reaction | google.com |

| Lactam Reduction | Reactant Scale | >14 kg LAH to >4 kg lactam | Demonstrated feasibility at kilogram scale | google.com |

Development of Novel and Efficient Synthetic Routes

The demand for chiral piperidines continues to drive research into new and more efficient synthetic methods. A major focus is on asymmetric catalysis to avoid the use of chiral auxiliaries or stoichiometric chiral reagents.

Recent advances include the development of novel catalytic systems for the enantioselective functionalization of pyridines. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been reported to synthesize enantioenriched 3-substituted tetrahydropyridines from pyridine precursors and boronic acids. snnu.edu.cn Such a method provides a new disconnection approach, allowing for the late-stage introduction of various substituents at the 3-position in high yield and enantioselectivity. snnu.edu.cn

Biocatalysis remains a frontier in the development of green and efficient syntheses. Beyond the transaminases for ketone amination, other enzyme classes are being explored. Novel one-pot enzymatic cascades have been designed to produce enantiopure protected 3-aminopiperidines from simple, renewable feedstocks like amino acids, mimicking natural biosynthetic pathways. rsc.org These multi-enzyme systems operate under ambient conditions in aqueous media, offering a sustainable alternative to traditional chemical methods that often require harsh reagents and organic solvents. rsc.org The development of intramolecular aza-Michael cyclizations catalyzed by chiral phosphoric acids also represents a powerful method for constructing enantioenriched piperidine scaffolds. whiterose.ac.uk These novel approaches highlight a trend towards more sustainable, atom-economical, and highly selective methods for the synthesis of this compound and other valuable chiral piperidines.

Chemical Reactivity and Stereoselective Transformations of R N Boc 3 Dimethylaminopiperidine

Functional Group Interconversions and Derivatization at the Dimethylamino Moiety

The tertiary amine of the dimethylamino group is a key site for functionalization. As a nucleophilic and basic center, it can undergo several transformations, although its reactivity can be influenced by the steric bulk of the adjacent piperidine (B6355638) ring and the electronic nature of the N-Boc group.

Quaternization: The nitrogen atom of the dimethylamino group can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This transformation changes the electronic properties of the moiety, converting it from a neutral, basic group into a positively charged, non-basic group. This can be useful for altering the solubility of the molecule or for introducing a cationic charge for specific biological or material science applications.

N-Oxide Formation: Oxidation of the dimethylamino group, typically with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide, yields the corresponding N-oxide. This reaction converts the tertiary amine into a polar N-oxide functional group, which can influence the molecule's pharmacokinetic profile or serve as an intermediate for further reactions, such as the Cope elimination if a suitable β-hydrogen is available. The synthesis of 2-aryl-4-(dimethylamino)pyridine-N-oxides has been achieved through mCPBA oxidation or other methods, demonstrating the feasibility of this transformation on similar dimethylamino-substituted heterocyclic systems. rsc.org

Table 1: Potential Derivatizations at the Dimethylamino Moiety

| Reaction Type | Typical Reagents | Product | Notes |

|---|---|---|---|

| Quaternization | Methyl Iodide (CH₃I), Benzyl Bromide (BnBr) | (R)-N-Boc-3-(trimethylammonio)piperidine salt | Introduces a permanent positive charge. |

| N-Oxide Formation | m-CPBA, H₂O₂ | (R)-N-Boc-3-(dimethylamino-N-oxide)piperidine | Increases polarity and provides a handle for further transformations. rsc.org |

Modifications and Deprotection Strategies for the N-Boc Group

The N-Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions. researchgate.net However, its selective removal is a critical step in many synthetic sequences. Several methods exist for the deprotection of the N-Boc group, with the choice of method depending on the presence of other sensitive functional groups in the molecule. organic-chemistry.org

Acid-Mediated Deprotection: The most common method for Boc cleavage involves treatment with strong acids. researchgate.net Anhydrous acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like dioxane, methanol, or ethyl acetate, are highly effective. nih.govreddit.com The mechanism involves protonation of the carbamate (B1207046) carbonyl followed by the elimination of isobutylene (B52900) and carbon dioxide.

Lewis Acid-Catalyzed Deprotection: For substrates sensitive to strong Brønsted acids, Lewis acids offer a milder alternative. Catalysts such as trimethylsilyl (B98337) iodide (TMSI), or iron(III) chloride (FeCl₃) can effectively remove the Boc group, often with high selectivity. reddit.comnih.gov

Thermal and Alternative Methods: In some cases, thermal deprotection can be achieved, particularly in continuous flow systems at high temperatures. nih.gov Other reported methods include using iodine, aqueous phosphoric acid, or even catalyst-free cleavage in boiling water, though the efficacy of these methods can be highly substrate-dependent. organic-chemistry.orgnih.gov While basic conditions are not typical for Boc deprotection, certain activated N-Boc groups on electron-deficient systems (like indoles or pyrroles) can be cleaved with bases such as sodium carbonate. acsgcipr.org However, for an aliphatic amine like the piperidine nitrogen, acidic methods remain the standard.

Table 2: Selected N-Boc Deprotection Methods

| Reagent/Conditions | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT, 1-2 h | reddit.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane or Methanol | 0 °C to RT, 1-4 h | researchgate.netreddit.com |

| Oxalyl Chloride | Methanol | RT, 1-4 h | nih.gov |

| Iron(III) Chloride (FeCl₃) | - | Mild, catalytic | nih.gov |

| Iodine | - | Neutral, catalytic | nih.gov |

| Thermal (Flow Chemistry) | Methanol or TFE | High Temperature (e.g., 150-250 °C) | nih.gov |

Stereocontrolled Reactions at the Piperidine Ring System

The chiral center at the C3 position makes (R)-N-Boc-3-dimethylaminopiperidine a valuable precursor for stereoselective synthesis. Reactions on the piperidine ring can be directed by this existing stereocenter.

α-Lithiation and Trapping: A powerful method for the functionalization of N-Boc protected heterocycles is the direct α-lithiation using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), followed by quenching with an electrophile. beilstein-journals.orgnih.gov For N-Boc-piperidine, this typically occurs at the C2 or C6 position. In the case of this compound, lithiation at the C2 position would be expected to be influenced by the C3 substituent. The stereochemical outcome of the subsequent electrophilic trapping would depend on the preferred conformation of the lithiated intermediate. Research on the α-lithiation of N-Boc-3-methylpiperidine has shown that trapping with CO₂ can lead to a high diastereomeric ratio, favoring the trans product. rsc.org This suggests that similar stereocontrol could be achievable with the dimethylamino-substituted analogue.

Catalytic Hydrogenation: Stereocontrolled hydrogenation of appropriately substituted pyridine (B92270) or dihydropyridine (B1217469) precursors is a common strategy for synthesizing substituted piperidines. rsc.orgresearchgate.net For instance, the hydrogenation of a disubstituted pyridine can often lead to the cis-piperidine derivative diastereoselectively. rsc.org While this is more relevant to the synthesis of the title compound, similar strategies could be employed on derivatives where a double bond is introduced into the piperidine ring, with the existing chiral center at C3 potentially directing the facial selectivity of the hydrogenation.

Table 3: Examples of Stereocontrolled Reactions on N-Boc-Piperidine Systems

| Reaction Type | Key Reagents | Position of Functionalization | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| α-Lithiation-Trapping | 1. s-BuLi / TMEDA 2. Electrophile (e.g., CO₂) | C2/C6 | Often proceeds with high diastereoselectivity, influenced by existing substituents. rsc.org | beilstein-journals.orgnih.govrsc.org |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Across a C=C bond | Diastereoselectivity depends on substrate and catalyst; often gives the cis product. rsc.org | rsc.orgresearchgate.net |

Investigations into Epimerization and Chiral Stability under Various Conditions

The utility of a chiral building block is contingent upon its chiral stability under various reaction conditions. For this compound, the stereocenter at C3 is generally stable. It is a stereogenic center without an adjacent activating group (like a carbonyl), making epimerization difficult.

However, epimerization can be a concern for piperidines with substituents at the C2 or C4 positions, especially under basic conditions. Studies have shown that base-mediated epimerization can be used intentionally to convert a cis-disubstituted piperidine into the more thermodynamically stable trans isomer. rsc.org For a 3-substituted piperidine, the proton at C3 is not readily abstracted. Therefore, the chiral integrity at this position is expected to be robust under most non-extreme conditions.

The stability of the (R)-configuration is critical for its role as a precursor in the synthesis of enantiomerically pure compounds, such as certain dipeptidyl peptidase IV (DPP-IV) inhibitors. beilstein-journals.org The synthesis of (R)-3-aminopiperidine derivatives often starts from chiral pool materials like D-glutamic acid or involves enzymatic resolutions, underscoring the importance of maintaining chiral purity throughout the synthetic sequence. beilstein-journals.orggoogle.com Standard workup and reaction conditions, including the acidic deprotection of the N-Boc group, are generally not expected to cause epimerization at the C3 position.

Applications As a Versatile Chiral Building Block in Complex Chemical Architecture Construction

Incorporation into Nitrogen-Containing Heterocyclic Systems

The (R)-N-Boc-3-aminopiperidine scaffold is a valuable precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. nbinno.comchemicalbook.combeilstein-journals.org The presence of the Boc-protected amine and the secondary amine within the piperidine (B6355638) ring allows for sequential and regioselective functionalization. For instance, the free amino group can be readily acylated or alkylated, while the piperidine nitrogen can participate in cyclization reactions to form fused or bridged heterocyclic systems.

A common strategy involves the deprotection of the Boc group under acidic conditions, followed by reaction of the resulting free amine with various electrophiles. nbinno.com This allows for the introduction of a wide array of substituents, which can then be utilized in subsequent intramolecular cyclization reactions to construct novel heterocyclic frameworks. For example, reaction with a molecule containing a second electrophilic site can lead to the formation of bicyclic systems.

The versatility of this building block is further demonstrated by its use in the synthesis of substituted piperazines, which are themselves important heterocyclic motifs in medicinal chemistry. The synthesis can involve the coupling of the (R)-N-Boc-3-aminopiperidine with other chiral building blocks, such as N-Boc protected amino acids, to create more elaborate heterocyclic structures. rsc.org

Role in the Assembly of Polycyclic and Spirocyclic Compounds

The construction of polycyclic and spirocyclic frameworks represents a significant challenge in synthetic organic chemistry, demanding precise control over stereochemistry and ring formation. The chiral nature of (R)-N-Boc-3-aminopiperidine and related structures makes them excellent starting materials for the stereocontrolled synthesis of such complex architectures. whiterose.ac.uk

One approach to spirocycle synthesis involves the functionalization of the piperidine ring at the 3-position, followed by an intramolecular cyclization. For instance, the amino group can be converted into a nucleophile that attacks an electrophilic center tethered to the piperidine nitrogen or another position on the ring.

A notable strategy for the formation of spirocyclic piperidines is the use of ring-closing metathesis (RCM). whiterose.ac.uk This powerful reaction allows for the formation of a new ring by connecting two existing olefinic tethers. In the context of the (R)-N-Boc-3-aminopiperidine scaffold, appropriate diene-containing side chains can be introduced at the nitrogen and the 3-position, which upon RCM, yield spirocyclic piperidines.

Another method involves the intramolecular Povarov reaction, a formal [4+2] cycloaddition, which can be utilized to construct polycyclic quinoline-fused piperidines. The inherent chirality of the piperidine building block can direct the stereochemical outcome of the cycloaddition, leading to the formation of a specific diastereomer.

A summary of representative reactions for the synthesis of polycyclic and spirocyclic compounds is presented below:

| Starting Material | Reagents and Conditions | Product Type | Reference |

| N-Boc-piperidone | KCN, (NH4)2CO3, aq. MeOH | Spirocyclic hydantoin | whiterose.ac.uk |

| Diene-substituted piperidine | Ring-Closing Metathesis Catalyst | Spirocyclic piperidine | whiterose.ac.uk |

| Amide-substituted piperidine | Intramolecular Palladium-catalysed α-arylation | 3-Spiropiperidine | whiterose.ac.uk |

Utility in Divergent Synthesis of Chemical Libraries

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds from a common intermediate. The functional handles present in (R)-N-Boc-3-aminopiperidine make it an ideal scaffold for such synthetic endeavors. nih.gov The orthogonal protecting groups (Boc and the piperidine nitrogen) allow for selective deprotection and functionalization, enabling the introduction of diverse substituents at multiple points of the molecule. acs.orgnih.gov

Starting from a common piperidine core, a library of analogs can be generated by varying the substituents at the exocyclic amino group and the piperidine nitrogen. For example, a library of amides can be created by reacting the deprotected 3-amino group with a diverse set of carboxylic acids. Subsequently, the piperidine nitrogen can be functionalized through reactions such as reductive amination or arylation.

This approach allows for the systematic exploration of the chemical space around the piperidine scaffold, which is a common strategy in the early stages of drug discovery. The ability to readily generate a diverse set of analogs facilitates the identification of structure-activity relationships, without discussing the specific biological outcomes.

The following table illustrates a divergent synthetic approach using a chiral piperidine scaffold:

| Common Intermediate | Reaction Type | Point of Diversification | Resulting Structures | Reference |

| (R)-N-Boc-3-aminopiperidine | Amide coupling | 3-Amino group | Library of amides | rsc.org |

| (R)-3-Aminopiperidine | Reductive amination | Piperidine nitrogen | Library of N-substituted piperidines | rsc.org |

| Trisubstituted chiral piperidine | Decarboxylative functionalization | Multiple positions | Highly elaborated chiral piperidines | acs.orgnih.gov |

Contributions to Total Synthesis of Natural Product Analogues (excluding discussion of biological activity)

For instance, the enantiomerically pure 3-aminopiperidine core can be elaborated into more complex structures that form the backbone of certain alkaloids. capes.gov.br Synthetic strategies often involve the initial functionalization of the piperidine ring, followed by the construction of additional rings to complete the natural product skeleton.

One example is the use of a chiral 2-piperidone, derived from a related chiral building block, in the synthesis of various 3-piperidinol alkaloids. capes.gov.br The synthesis involves homologation at the lactam carbonyl and stereocontrolled reductions to install the desired stereochemistry. This highlights how a single chiral building block can serve as a divergent precursor to a family of natural product analogues.

The table below provides examples of natural product analogue classes synthesized using chiral piperidine building blocks:

| Chiral Building Block | Synthetic Strategy | Natural Product Analogue Class | Reference |

| Chiral 2-piperidone | Homologation, Stereocontrolled reduction | 3-Piperidinol alkaloids | capes.gov.br |

| (R)-N-Boc-3-aminopiperidine | Multi-step synthesis | Dipeptidyl peptidase IV (DPP-IV) inhibitor analogues | chemicalbook.comchemicalbook.com |

| Enynyl amines | TMSOTf-mediated reductive hydroamination | Pyrrolidine (B122466) and Piperidine alkaloids | acs.org |

Advanced Computational Chemistry and Theoretical Investigations

Conformational Analysis and Energy Minimization Studies

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents, particularly the bulky N-Boc group, can influence the ring's geometry and lead to the existence of multiple low-energy conformers. The N-Boc group itself can exist in different rotational isomers (rotamers) due to hindered rotation around the carbamate (B1207046) C-N bond. nih.gov

Energy minimization studies, often employing molecular mechanics force fields, can predict the relative stabilities of these conformers. For substituted piperidines, the conformational free energies are influenced by the nature and position of the substituents. nih.gov In the case of (R)-N-Boc-3-dimethylaminopiperidine, the dimethylamino group at the C3 position will have a preferred orientation (axial or equatorial) in the lowest energy conformer. Studies on related 4-substituted piperidines have shown that the conformational preferences can be quantitatively predicted using molecular mechanics calculations. nih.gov

A critical aspect of the conformational analysis of N-Boc protected heterocycles is the dynamic equilibrium between two primary conformers arising from the rotation of the carbamate group. nih.gov This equilibrium can be influenced by solvent effects, with different conformers being favored in the gas phase versus in solution. nih.gov

Table 1: Illustrative Conformational Energy Data for Substituted Piperidines (Analogous Systems)

| Substituent (at C4) | Conformer Preference (Free Base) | Change in Axial Conformer Stability upon Protonation (kcal/mol) |

| Methyl | Equatorial | No significant change |

| Phenyl | Equatorial | No significant change |

| Fluoro | Equatorial | +0.7 - 0.8 (Axial favored) |

| Hydroxyl | Equatorial | +0.7 - 0.8 (Axial favored) |

| Bromo | Equatorial | +0.7 - 0.8 (Axial favored) |

This table is based on data for 4-substituted piperidines and illustrates the principles of conformational analysis; specific values for this compound would require dedicated computational studies. nih.gov

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and reactivity of this compound. These calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are key determinants of a molecule's chemical behavior.

DFT calculations can be used to optimize the geometry of the molecule with high accuracy and to compute various electronic properties. nih.gov For instance, the calculation of Mulliken atomic charges can reveal the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity; a smaller HOMO-LUMO gap generally suggests higher reactivity.

The N-Boc protecting group is generally stable under basic and nucleophilic conditions but can be readily cleaved by strong acids. nih.gov QM calculations can model the protonation of the Boc group and the subsequent decomposition pathway, providing insights into the mechanism of deprotection. Furthermore, the electronic properties of the dimethylamino group, a key functional moiety, can be precisely characterized, including its basicity and nucleophilicity.

Table 2: Representative Electronic Properties from DFT Calculations on Heterocyclic Systems (Illustrative)

| Property | Description | Typical Application in Reactivity Analysis |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Mulliken Atomic Charges | Partial charges on individual atoms | Identifies electrophilic and nucleophilic centers |

| Electrostatic Potential Map | Visual representation of charge distribution | Predicts regions of electrostatic interaction |

This table provides a general overview of electronic properties obtained from DFT calculations on related heterocyclic systems; specific values for this compound are not available in the provided search results.

Molecular Dynamics Simulations for Solvent Effects and Interactions

An MD simulation tracks the positions and velocities of all atoms in a system, governed by a chosen force field. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how hydrogen bonding and other intermolecular forces affect the solute's conformation. For instance, the relative stability of the different rotamers of the N-Boc group can be significantly altered by the solvent environment. nih.gov

MD simulations are also invaluable for understanding how this compound might interact with other molecules, such as biological macromolecules or reactants in a chemical synthesis. mdpi.com These simulations can reveal preferred binding modes and the key intermolecular interactions that stabilize a complex. The simulation can also provide insights into the transport properties and local structuring of the solvent around the molecule.

The process typically involves placing the molecule in a simulated solvent box and allowing the system to evolve over a period of nanoseconds. ajchem-a.com Analysis of the resulting trajectory can provide information on conformational changes, interaction energies, and the stability of the system over time. ajchem-a.com

In Silico Design Principles for Novel Derivatives and Reaction Pathways

The computational insights gained from conformational analysis, QM calculations, and MD simulations can be leveraged for the in silico design of novel derivatives of this compound and for proposing new reaction pathways.

Design of Novel Derivatives:

The piperidine scaffold is a common motif in many biologically active compounds and approved drugs. acs.org In silico methods, such as molecular docking, can be used to predict how derivatives of this compound might bind to a specific biological target, for instance, a protein receptor or enzyme active site. nih.govtandfonline.com By systematically modifying the substituents on the piperidine ring and evaluating their binding affinity and interaction patterns computationally, it is possible to design new molecules with potentially enhanced biological activity. nih.govtandfonline.com

The N-Boc group, while primarily a protecting group, also influences the physicochemical properties of the molecule. Computational tools can help in selecting alternative protecting groups or in designing derivatives where the Boc group is replaced by another functional moiety to achieve desired properties. nih.gov

Design of Novel Reaction Pathways:

Computational chemistry can also aid in the design of new synthetic routes. For example, QM calculations can be used to investigate the transition states and activation energies of potential reactions, allowing for the prediction of reaction feasibility and selectivity. acs.org This is particularly useful for stereoselective reactions, where understanding the factors that control the stereochemical outcome is crucial. acs.org

The N-Boc group is instrumental in many synthetic transformations involving piperidines. nih.govnih.gov Computational modeling can help in understanding the role of the Boc group in directing the stereoselectivity of reactions at other positions on the piperidine ring. acs.org By exploring different reaction conditions and reagents in silico, it is possible to identify promising new pathways for the synthesis of complex piperidine derivatives. acs.org

Analytical Methodologies for Structural Elucidation and Enantiomeric Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of (R)-N-Boc-3-dimethylaminopiperidine. Both ¹H and ¹³C NMR are employed to provide a detailed picture of the molecule's connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. Key expected signals include those for the tert-butoxycarbonyl (Boc) protecting group, the piperidine (B6355638) ring protons, and the dimethylamino group protons. The integration of these signals confirms the number of protons in each group. Due to the chiral center at the C3 position of the piperidine ring, the protons on the ring may exhibit complex splitting patterns (diastereotopicity). The partial double bond character of the N-Boc amide bond can lead to the presence of rotamers, which may result in the broadening or splitting of NMR signals. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. For this compound, separate signals are expected for the carbons of the Boc group (the quaternary carbon and the three equivalent methyl carbons), the five distinct carbons of the piperidine ring, and the two equivalent carbons of the dimethylamino group. The chemical shifts of the piperidine ring carbons are particularly informative for confirming the structure.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide insights into the spatial proximity of protons, which is valuable for conformational analysis and confirming the relative stereochemistry of the piperidine ring substituents. ipb.pt

Table 1: Representative NMR Data for N-Boc-piperidine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

|---|---|---|

| ¹H | 1.40 - 1.50 | Singlet, 9H (Boc group) |

| 1.50 - 1.90 | Multiplets (Piperidine ring protons) | |

| 2.20 - 2.40 | Singlet, 6H (Dimethylamino group) | |

| 2.80 - 4.20 | Multiplets (Piperidine ring protons adjacent to nitrogen) | |

| ¹³C | ~28.4 | Boc (CH₃)₃ |

| ~40-60 | Piperidine ring carbons | |

| ~45.5 | Dimethylamino group carbons | |

| ~79.5 | Boc C(CH₃)₃ | |

| ~154.7 | Boc C=O |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass of this compound and, consequently, its elemental composition. This technique provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, allowing for unambiguous confirmation of the molecular formula.

Fragmentation studies, typically performed using techniques like tandem mass spectrometry (MS/MS), provide valuable structural information. The molecule is ionized and then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the Boc group (or parts of it, like isobutylene (B52900) or tert-butyl cation) and fragmentation of the piperidine ring. The observation of a fragment corresponding to the dimethylamino-substituted piperidine ring would further corroborate the proposed structure.

Infrared (IR) and Raman Spectroscopic Applications

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1690 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the Boc protecting group. C-H stretching vibrations from the aliphatic piperidine ring, the dimethylamino group, and the Boc group will appear in the region of 2800-3000 cm⁻¹. C-N stretching vibrations are typically observed in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy can also be used to identify functional groups. While often providing similar information to IR, some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the C-C backbone vibrations of the piperidine ring might be more prominent in the Raman spectrum.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of the enantiomeric purity of this compound is critical, and this is most commonly achieved using chiral chromatography. nih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose.

The principle involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, (R)- and (S)-N-Boc-3-dimethylaminopiperidine. This differential interaction leads to a separation of the enantiomers as they pass through the chromatographic column, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (ee) can then be calculated using the areas of the two peaks. The choice between HPLC and GC depends on the volatility and thermal stability of the compound. Given the nature of this compound, chiral HPLC is a very common and effective method.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is a plot of this differential absorption versus wavelength. For this compound, the chromophores, such as the carbonyl group of the Boc protecting group, will give rise to characteristic CD signals. By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) for both the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of polarized light as a function of wavelength. The resulting ORD curve, known as a Cotton effect curve in the region of an absorption band, is also characteristic of the absolute configuration of a chiral molecule. While less commonly used now than CD spectroscopy, ORD can provide complementary information for the assignment of absolute stereochemistry.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and torsional angles.

Crucially, X-ray crystallography directly reveals the absolute stereochemistry of the chiral center at the C3 position of the piperidine ring, confirming it as the (R) configuration. It also provides detailed information about the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the Boc and dimethylamino substituents in the crystal lattice. This technique offers an unparalleled level of structural detail, serving as the ultimate proof of structure and stereochemistry.

Synthesis and Chemical Exploration of Derivatives and Analogues of R N Boc 3 Dimethylaminopiperidine

N-Alkylated and N-Acylated Piperidine (B6355638) Derivatives

The secondary amine of the piperidine ring, after removal of the Boc protecting group, serves as a key handle for introducing a wide array of substituents through N-alkylation and N-acylation reactions. These modifications are fundamental in exploring the chemical space around the core scaffold and modulating its properties.

N-Alkylation of the piperidine nitrogen is a common strategy to introduce diverse functionalities. This can be achieved through various methods, including reductive amination or nucleophilic substitution with alkyl halides. For instance, the reaction of the deprotected piperidine with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) affords the corresponding N-alkylated derivatives. The choice of the alkylating agent can range from simple alkyl groups to more complex aryl or heteroaryl moieties, significantly impacting the lipophilicity, steric bulk, and electronic properties of the final compound. In some cases, specialized methods like the Friedel-Crafts alkylation of related N,N-dimethylaniline systems with reagents like substituted β-nitrostyrenes have been explored, offering regioselective C-alkylation, a concept that could be adapted for modifying aryl substituents on N-aryl piperidine derivatives. nih.gov

N-Acylation provides another versatile route to a diverse set of derivatives. The reaction of the piperidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids using coupling agents is a well-established method for amide bond formation. researchgate.netlibretexts.org The use of acyl chlorides is a direct and often high-yielding approach, though it can generate acidic byproducts. libretexts.orgreddit.com Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of activators like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) facilitate the formation of amide bonds from carboxylic acids under milder conditions. researchgate.net These methods allow for the introduction of a vast array of acyl groups, including those bearing various substituents and functional groups, which can profoundly influence the biological activity and pharmacokinetic profile of the resulting molecules. A one-pot direct N-acylation of less nucleophilic N-heterocycles with carboxylic acids mediated by DMAPO/Boc2O has also been developed, offering a metal-free and user-friendly alternative. bohrium.com

Substitution Patterns on the Piperidine Ring

Modification of the piperidine ring itself, by introducing substituents at various positions, is a critical strategy for optimizing the scaffold. The nature, position, and stereochemistry of these substituents can have a profound impact on the molecule's interaction with biological targets. For instance, the synthesis of substituted 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides has been achieved through modified Hantzsch condensation, demonstrating a method for creating highly substituted piperidine-like structures. researchgate.net

Systematic substitution on the piperidine ring allows for a detailed exploration of the structure-activity relationship. The introduction of small alkyl groups, halogens, hydroxyl groups, or other functionalities can alter the conformation of the piperidine ring and influence its binding affinity and selectivity for a target. The synthesis of such derivatives often requires multi-step synthetic sequences, starting from appropriately functionalized precursors.

Piperidine Ring Homologation and Analogues with Modified Heteroatoms

Expanding or contracting the piperidine ring to its homologous counterparts, such as azepane (a seven-membered ring) or pyrrolidine (B122466) (a five-membered ring), is a common strategy in medicinal chemistry to probe the optimal ring size for biological activity. The synthesis of (R)-3-(Boc-amino)azepane, for example, has been achieved in two steps from D-ornithine. nih.gov Similarly, enantioselective synthesis of pyrrolidine, piperidine, and azepane-type N-heterocycles can be accomplished through methods like catalytic asymmetric intramolecular dehydrative N-allylation. bohrium.com

Furthermore, the replacement of the piperidine nitrogen with other heteroatoms, such as oxygen (to form a tetrahydropyran (B127337) ring) or sulfur (to form a thiane (B73995) ring), can lead to analogues with significantly different properties. These "heteroatom-modified" analogues can exhibit altered hydrogen bonding capabilities, lipophilicity, and metabolic stability. The synthesis of these analogues typically requires de novo ring construction methods.

Structure-Activity Relationship (SAR) Studies Focused on Chemical Design and Modification for Scaffold Optimization

Structure-activity relationship (SAR) studies are paramount in medicinal chemistry for the rational design and optimization of lead compounds. For piperidine-containing scaffolds, SAR studies systematically investigate how modifications to different parts of the molecule affect its biological activity.

In the context of N-substituted piperidine derivatives, SAR studies often reveal key insights. For example, in a series of N-acyl and dimeric N-arylpiperazine derivatives developed as potential antileishmanial agents, specific substitutions were found to be crucial for activity. nih.gov Similarly, for pyrimidine (B1678525) derivatives, the position of substituents on the pyrimidine nucleus has been shown to greatly influence a wide range of biological activities. nih.govnih.gov

A hypothetical SAR study on (R)-N-Boc-3-dimethylaminopiperidine derivatives could involve synthesizing a library of analogues with variations at the N-acyl or N-alkyl position and at different positions on the piperidine ring. The biological activity of these analogues would then be evaluated to identify key structural features required for potency and selectivity.

Table 1: Hypothetical Structure-Activity Relationship of N-Acylated (R)-3-Dimethylaminopiperidine Derivatives

| Derivative | R Group (Acyl Moiety) | Biological Activity (IC50, µM) | Key Observations |

| 1 | Benzoyl | 5.2 | Aromatic ring is well-tolerated. |

| 2 | 4-Chlorobenzoyl | 1.8 | Electron-withdrawing group enhances activity. |

| 3 | 4-Methoxybenzoyl | 8.5 | Electron-donating group reduces activity. |

| 4 | Acetyl | 15.0 | Small alkyl acyl group is less potent. |

| 5 | Cyclohexylcarbonyl | 12.3 | Bulky aliphatic group is moderately active. |

Table 2: Hypothetical Structure-Activity Relationship of Piperidine Ring Substituted Analogues

| Derivative | Ring Substitution | Biological Activity (IC50, µM) | Key Observations |

| 6 | 4-Fluoro | 3.5 | Small electron-withdrawing group at C4 is beneficial. |

| 7 | 4-Hydroxy | 6.1 | Introduction of a hydrogen bond donor is tolerated. |

| 8 | 4,4-Difluoro | 2.1 | Gem-difluoro substitution improves potency. |

| 9 | 5-Methyl | 9.8 | Steric bulk at C5 is detrimental. |

These hypothetical tables illustrate how systematic modifications can lead to a deeper understanding of the SAR, guiding the design of more potent and selective compounds. The principles derived from such studies are crucial for the optimization of the this compound scaffold for various therapeutic applications. The structure-antiproliferative activity relationship of pyridine (B92270) derivatives has also been studied, showing that the number and position of substituents like methoxy (B1213986) groups can significantly affect activity. mdpi.com

Strategic Role in Chemical Drug Discovery and Medicinal Chemistry Research Focused on Chemical Aspects

Design and Synthesis of Piperidine-Based Pharmacophores and Scaffolds

The design and synthesis of piperidine-based pharmacophores and scaffolds are central to the discovery of new drugs. The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a common feature in numerous approved drugs. Its saturated, three-dimensional structure offers advantages over flat aromatic rings by providing a limited number of rotatable bonds and the potential for chirality, which can lead to more specific interactions with biological targets. researchgate.net

The synthesis of substituted piperidines is a key area of research in organic and medicinal chemistry. Various methods have been developed for the diastereoselective synthesis of substituted piperidines, providing platforms for drug discovery with easily modifiable points of diversity. matrixscientific.com These synthetic approaches aim to create complex, three-dimensional molecules in a streamlined and cost-effective manner.

(R)-N-Boc-3-dimethylaminopiperidine is a valuable building block in this context. Its key features include:

A Chiral Center: The (R)-configuration at the 3-position is crucial for creating stereospecific interactions with biological targets.

A Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen allows for controlled, stepwise synthesis. It can be readily removed under acidic conditions to allow for further functionalization.

A Dimethylamino Group: This tertiary amine at the 3-position can serve as a key pharmacophoric element, influencing the compound's basicity, polarity, and ability to form hydrogen bonds.

The use of such well-defined building blocks facilitates the modular synthesis of complex molecules, allowing chemists to systematically explore the chemical space around a particular pharmacophore. chemicalbook.com

Table 1: Key Features of this compound as a Building Block

| Feature | Chemical Description | Significance in Synthesis |

| Piperidine Core | Saturated six-membered nitrogen-containing heterocycle | Provides a 3D scaffold common in many pharmaceuticals. researchgate.net |

| (R)-Chirality | Specific stereoconfiguration at the C3 position | Enables stereoselective interactions with chiral biological targets like enzymes and receptors. arxiv.org |

| N-Boc Group | tert-Butyloxycarbonyl protecting group | Protects the piperidine nitrogen during synthesis and allows for controlled deprotection and subsequent functionalization. |

| 3-Dimethylamino Group | Tertiary amine substituent | Acts as a key interaction point, influences physicochemical properties like pKa and solubility. |

Application in Lead Identification and Optimization through Chemical Modification

Lead identification and optimization are critical stages in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. This process often involves the systematic modification of the lead structure to understand the structure-activity relationship (SAR). researchgate.net

Building blocks like this compound are instrumental in this phase. The presence of the Boc-protected nitrogen and the dimethylamino group provides two distinct points for chemical modification. For instance, after deprotection of the Boc group, the secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. These modifications can be used to:

Enhance Potency: By introducing groups that form additional favorable interactions with the target protein.

Improve Selectivity: By designing modifications that favor binding to the desired target over off-targets.

Optimize ADME Properties: The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate can be fine-tuned by altering its lipophilicity, polarity, and metabolic stability through chemical modification.

For example, a related compound, (R)-3-(Boc-Amino)piperidine, is a key intermediate in the synthesis of Alogliptin (B1666894), a dipeptidyl peptidase-4 (DPP-4) inhibitor. chemicalbook.com This highlights how chiral piperidine building blocks are used to construct highly optimized drug molecules. The strategic modification of such scaffolds is a cornerstone of modern medicinal chemistry. researchgate.net

Development of Chiral Amine Motifs for Specific Receptor Binding (chemical design aspects only)

The three-dimensional shape of a drug molecule is critical for its interaction with biological receptors, which are themselves chiral. arxiv.org The use of chiral building blocks like this compound allows for the precise construction of chiral amine motifs that can fit into specific binding pockets of a receptor with high affinity and selectivity. whiterose.ac.uk

The chemical design aspects of developing these motifs focus on:

Stereochemical Control: The (R)-configuration of the building block ensures that the resulting molecule has a defined three-dimensional arrangement of atoms. This is crucial as different enantiomers of a drug can have vastly different biological activities.

Conformational Rigidity: The piperidine ring provides a degree of conformational constraint, which can reduce the entropic penalty of binding to a receptor and thus increase affinity. researchgate.net

Strategic Placement of Functional Groups: The dimethylamino group at the 3-position can be positioned to interact with specific amino acid residues in a receptor's binding site through ionic or hydrogen bonding interactions. The nitrogen on the piperidine ring can also serve as a key interaction point.

Introducing chiral centers into a piperidine ring can significantly influence a molecule's biological activity and selectivity. researchgate.net By using a pre-defined chiral building block, chemists can avoid the often difficult and costly process of separating enantiomers at a later stage in the synthesis.

Combinatorial Chemistry and Library Synthesis Approaches Utilizing Piperidine Building Blocks

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse compounds, known as chemical libraries. These libraries are then screened for biological activity to identify new lead compounds.

Piperidine building blocks are well-suited for combinatorial chemistry due to their ability to be functionalized at multiple positions. researchgate.net this compound is an excellent example of a building block for library synthesis. The general approach involves:

Deprotection: The Boc group is removed from the piperidine nitrogen.

Diversification: The now-free secondary amine is reacted with a library of different reagents, such as carboxylic acids (to form amides), aldehydes or ketones (in reductive aminations), or sulfonyl chlorides (to form sulfonamides).

This process can be automated and performed in parallel to create a large library of related compounds, each with a unique substituent attached to the piperidine nitrogen. This allows for the rapid exploration of the SAR around the piperidine scaffold. The use of a building block with a defined stereocenter, like the (R)-isomer, adds a layer of structural sophistication to the library, increasing the chances of discovering potent and selective drug candidates.

Q & A

What are the primary synthetic routes for (R)-N-Boc-3-dimethylaminopiperidine, and how do their yields compare?

Basic Question :

The compound is commonly synthesized via reductive amination of N-Boc-3-piperidone using dimethylamine and a reducing agent like sodium triacetoxyborohydride (STAB), achieving ~89% yield . Alternative routes include nucleophilic substitution of Boc-protected intermediates with dimethylamine derivatives.

Advanced Question : How can enantiomeric purity be optimized during synthesis? Methodological Answer : Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical. For instance, coupling with a chiral auxiliary (e.g., (S)-mandelic acid) followed by diastereomeric crystallization can enhance enantiomeric excess (ee) >98%. Monitor ee via polarimetry or chiral GC-MS .

What analytical methods are most reliable for characterizing this compound?

Basic Question :

Standard characterization includes H/C NMR for structural confirmation and mass spectrometry (ESI-MS) for molecular weight validation. Purity is typically assessed via HPLC (>95% by area normalization) .

Advanced Question : How can researchers resolve discrepancies in spectroscopic data between batches? Methodological Answer : Employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. Cross-validate with IR spectroscopy for functional groups (e.g., Boc carbonyl stretch at ~1680 cm). For batch inconsistencies, conduct stability studies under varying temperatures and humidity to identify degradation pathways .

What are the key safety considerations when handling this compound?

Basic Question :

The compound is classified as a skin/eye irritant (GHS Category 2) and respiratory irritant (Category 3). Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C under inert gas to prevent Boc-group hydrolysis .

Advanced Question : How can lab-scale synthesis be scaled safely? Methodological Answer : Implement process safety assessments (e.g., reaction calorimetry) to identify exothermic risks. Replace STAB with safer reducing agents like tetramethylammonium triacetoxyborohydride. Use continuous-flow reactors to minimize hazardous intermediate accumulation .

How does the Boc-protecting group influence the reactivity of 3-dimethylaminopiperidine in downstream reactions?

Basic Question :

The Boc group stabilizes the piperidine nitrogen, preventing undesired side reactions (e.g., alkylation). It is cleavable under acidic conditions (e.g., TFA/DCM) for further functionalization .

Advanced Question : What strategies mitigate premature Boc deprotection during coupling reactions? Methodological Answer : Use mild coupling agents (e.g., HATU/DIPEA) in anhydrous DMF at 0–5°C. Monitor reaction progress via TLC with ninhydrin staining to detect free amine formation. If deprotection occurs, reintroduce Boc via di-tert-butyl dicarbonate in THF .

How can researchers address contradictions in biological activity data for this compound?

Basic Question :

Ensure consistent enantiomeric purity across batches, as the (R)-enantiomer may exhibit distinct pharmacological profiles. Validate biological assays with positive/negative controls (e.g., known kinase inhibitors) .

Advanced Question : What statistical approaches resolve variability in dose-response studies? Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to IC data. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means. For outlier removal, employ Grubbs’ test or robust regression methods. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What are the best practices for storing this compound to ensure long-term stability?

Basic Question :

Store desiccated at –20°C under argon. Monitor for Boc deprotection via periodic H NMR (disappearance of tert-butyl signal at δ 1.4 ppm) .

Advanced Question : How can computational modeling predict degradation pathways? Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the Boc group. Molecular dynamics simulations (e.g., AMBER) under simulated storage conditions (e.g., humidity) can identify hydrolysis-prone regions .